BenchChemオンラインストアへようこそ!

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

Medicinal Chemistry Conformational Restriction Scaffold Hopping

Conformationally locked 3-azabicyclo[3.1.0]hexane scaffold with orthogonal Boc and bridgehead NH₂ for sequential functionalization. Rigid core mimics P2 proline region with enhanced metabolic stability over flexible piperidines. Ideal for DPP-IV, GlyT1, and spirocyclic library construction.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 489438-95-1
Cat. No. B1521351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-boc-3-azabicyclo[3.1.0]hexane
CAS489438-95-1
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2(C1)N
InChIInChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-7-4-10(7,11)6-12/h7H,4-6,11H2,1-3H3
InChIKeyRYGHDJBBUKJALE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1) Procurement & Technical Baseline


1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1), systematically named tert-butyl 1-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a bicyclic diamine building block comprising a conformationally locked 3-azabicyclo[3.1.0]hexane core, a primary amine at the bridgehead (position 1), and a Boc-protected secondary amine at position 3 [1][2]. Its molecular formula is C₁₀H₁₈N₂O₂ with a molecular weight of 198.26 g/mol and a calculated XLogP3-AA of 0.2, which underpins its favorable balance of lipophilicity and aqueous compatibility [2]. This orthogonally protected scaffold is widely utilized in medicinal chemistry for the synthesis of conformationally restricted analogs and complex heterocyclic frameworks [3].

Why Generic 3-Azabicyclo[3.1.0]hexane Analogs Cannot Substitute for 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1)


Simple in-class substitution is not feasible because 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane presents a unique combination of three critical structural and functional features that are absent in close analogs: (1) a bridgehead primary amine that enables specific vectorial diversification not possible with exo- or secondary amines; (2) the precise orthogonality of the Boc-protected secondary amine at position 3, allowing for sequential deprotection and functionalization without cross-reactivity; and (3) the intrinsic conformational constraint of the [3.1.0] bicyclic core, which preorganizes the molecule for enhanced target binding and metabolic stability compared to more flexible piperidine or pyrrolidine scaffolds [1][2]. The specific regioisomeric identity (1-amino vs. 6-amino) and stereochemical disposition (racemic vs. enantiopure) further dictate biological activity and synthetic utility, making direct analog replacement scientifically unsound without quantitative revalidation [3].

Quantitative Evidence Guide: Differentiating 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1) from Closest Analogs


Bridgehead Primary Amine Vector: Functional Divergence from 6-Amino and Exo-Amino Analogs

The positioning of the primary amine at the C1 bridgehead of the 3-azabicyclo[3.1.0]hexane core in CAS 489438-95-1 provides a distinctly different exit vector and electronic environment compared to the more common C6-exo-amino isomer (e.g., CAS 1951439-77-2) or endo-isomers. In the context of GlyT1 inhibitor development, derivatives incorporating the 1-amino scaffold demonstrated a >10-fold improvement in conformational preorganization energy (ΔG_conf = 1.4 kcal/mol lower) relative to flexible piperidine-based comparators, directly translating to enhanced target binding enthalpy [1]. While direct head-to-head potency data for the exact 1-amino vs. 6-amino regioisomer is limited in public literature, class-level SAR from DPP-IV inhibitor series demonstrates that the specific bridgehead substitution pattern is a critical determinant of both potency and selectivity, with the 1-amino orientation uniquely enabling key hydrogen-bonding interactions with catalytic serine residues that exo- and endo-isomers cannot achieve [2][3].

Medicinal Chemistry Conformational Restriction Scaffold Hopping

Intramolecular Reductive Cyclopropanation Synthetic Yield Advantage

The synthesis of 1-amino-3-azabicyclo[3.1.0]hexane scaffolds via Ti-mediated intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides provides a highly efficient route to the 1-amino regioisomer. This method delivers the desired 1-amino-3-azabicyclo[3.1.0]hexane skeleton in yields ranging from 65% to 85% . In contrast, alternative approaches to access the corresponding 6-amino or exo-amino analogs often involve multi-step sequences with significantly lower overall yields (typically 30-50% over 5-7 steps) due to challenging diastereoselective cyclopropanations and protecting group manipulations [1]. The higher yielding and more direct route to the 1-amino scaffold translates to lower cost-of-goods and improved supply chain reliability for procurement.

Organic Synthesis Cyclopropanation Building Block Manufacture

Orthogonal Protection: Orthogonality of Boc and Primary Amine Functionalities

1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1) uniquely presents a Boc-protected secondary amine at the 3-position and a free primary amine at the bridgehead. This specific orthogonality is not present in common analogs like simple 3-boc-3-azabicyclo[3.1.0]hexane (which lacks the bridgehead amine handle) or 1-boc-amino-3-azabicyclo[3.1.0]hexane (CAS 204991-14-0, where the primary amine is Boc-protected and the 3-position amine is free) [1]. The combination in CAS 489438-95-1 allows for sequential diversification without protecting group crossover: the free primary amine can be selectively functionalized (e.g., via reductive amination, amide coupling, or urea formation) while the Boc group remains intact, followed by acidic deprotection to reveal the secondary amine for further elaboration [2]. This orthogonal strategy is a cornerstone of efficient parallel library synthesis and SAR exploration, reducing the number of synthetic steps and improving overall throughput.

Protecting Group Strategy Peptidomimetic Synthesis Orthogonal Functionalization

Optimal Research & Industrial Application Scenarios for 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1)


Conformationally Constrained DPP-IV Inhibitor Lead Optimization

In DPP-IV inhibitor programs, the rigid 3-azabicyclo[3.1.0]hexane core has been shown to effectively mimic the P2 proline region while providing enhanced metabolic stability and selectivity over related proteases (DPP8/DPP9) [1]. 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane (CAS 489438-95-1) serves as the ideal starting scaffold for introducing diverse P2 moieties via the bridgehead amine, enabling rapid SAR exploration of this critical binding pocket. The orthogonal Boc group allows for late-stage deprotection and N-alkylation/acylation to fine-tune physicochemical properties and target engagement.

Glycine Transporter 1 (GlyT1) Inhibitor Scaffold for CNS Disorders

The 1-amino-3-azabicyclo[3.1.0]hexane scaffold has been explicitly claimed in patents as a key structural element for GlyT1 inhibitors targeting cognitive enhancement and treatment of psychoses [2]. The conformational preorganization provided by the [3.1.0] bicyclic core reduces the entropic penalty upon binding, leading to improved potency and brain penetration compared to more flexible piperidine-based scaffolds [2]. CAS 489438-95-1 enables the modular construction of diverse analogs through sequential functionalization of the primary amine and subsequent Boc deprotection to elaborate the secondary amine, facilitating the development of clinical candidates with optimized pharmacokinetic profiles.

Synthesis of Spirocyclic and Fused Heterocyclic Libraries

The bridgehead primary amine of CAS 489438-95-1 provides a unique attachment point for constructing complex spirocyclic and fused heterocyclic systems. Through intramolecular cyclization reactions or multi-component couplings, the scaffold can be elaborated into diverse, three-dimensional structures that are highly valued in fragment-based drug discovery and diversity-oriented synthesis [3]. The efficient Ti-mediated cyclopropanation route to this scaffold ensures a cost-effective supply of this building block for large library production.

Antibacterial Quinolone Derivatization and Diastereomer Synthesis

N-Protected derivatives of 1-amino-3-azabicyclo[3.1.0]hexane have been utilized as key intermediates in the synthesis of diastereomeric quinolone antibiotics, including the 6β-diastereomer of trovafloxacin [4]. The defined stereochemistry and rigid core of this scaffold are essential for achieving the desired antibacterial activity and minimizing off-target effects. CAS 489438-95-1, as a racemic or enantiomerically enriched building block, provides the necessary foundation for accessing these stereochemically complex pharmacophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Amino-3-boc-3-azabicyclo[3.1.0]hexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.